1-Methyl-3-Cyclohexene-1-Methanol
Description
Contextualizing 1-Methyl-3-cyclohexene-1-Methanol within Cyclohexene (B86901) Alcohol Chemistry
This compound, with the IUPAC name (1-methylcyclohex-3-en-1-yl)methanol and CAS number 50552-10-8, is a member of the cyclohexene alcohol family. nih.govlookchem.com This class of organic compounds is characterized by a six-membered carbon ring containing one double bond (a cyclohexene ring) and a hydroxyl (-OH) group. The specific placement of the double bond and the alcohol, along with other substituents, dictates the molecule's stereochemistry and reactivity.
The structure of this compound features a tertiary alcohol, where the hydroxyl-bearing carbon is also attached to a methyl group and is part of the cyclohexene ring. The double bond is located between carbons 3 and 4 of the ring. This arrangement presents a chiral center at the carbon atom bonded to the hydroxyl group, meaning the compound can exist as different stereoisomers. cymitquimica.com
To understand the chemical context of this compound, it is useful to compare it with more extensively studied isomers like isopulegol (B1217435). researchgate.netresearchgate.netnih.govmdpi.comnih.gov Isopulegol is a monoterpenoid alcohol that serves as a versatile chiral starting material in the synthesis of numerous natural products and biologically active molecules. researchgate.netnih.gov Research on isopulegol and its derivatives has demonstrated the synthetic utility of the substituted cyclohexene alcohol framework, including its participation in reactions such as epoxidation, dihydroxylation, and various cyclizations. researchgate.netmdpi.comnih.gov The reactivity of the double bond and the hydroxyl group, influenced by the stereochemistry of the methyl group, is central to its synthetic applications. researchgate.net
While detailed reaction specifics for this compound are not widely published, its structural components—a tertiary alcohol and a trisubstituted double bond—suggest a rich and varied reactivity profile, open to exploration by synthetic chemists. cymitquimica.com
Research Significance and Potential Academic Contributions in Contemporary Chemical Science
This compound is recognized as a valuable building block in organic synthesis. cymitquimica.com Its bifunctional nature, possessing both a reactive alkene and a nucleophilic hydroxyl group, allows for a wide range of chemical transformations. The double bond can undergo various addition reactions, such as hydrogenation, halogenation, epoxidation, and hydroboration, to introduce new functionalities. The tertiary alcohol can be a precursor for ethers, esters, and other derivatives.
While it is commercially available as a research chemical, detailed findings from its application in major academic studies are not yet prevalent in the public domain. sigmaaldrich.com However, its potential contributions to chemical science are significant. Its chiral nature makes it a candidate for use in asymmetric synthesis, a critical area in the development of new pharmaceuticals and agrochemicals where specific stereoisomers are often required for biological activity.
Furthermore, chemical suppliers note its potential use as an intermediate in the pharmaceutical industry and as an ingredient in the flavor and fragrance sector, likely due to its specific odor profile. lookchem.com The synthesis of complex molecules often relies on unique starting materials like this compound to construct key fragments of the target structure. Its application in the synthesis of novel bioactive compounds or materials with unique properties represents a promising area for future research.
Below are the key chemical and physical properties of this compound:
| Property | Value | Source(s) |
| IUPAC Name | (1-methylcyclohex-3-en-1-yl)methanol | nih.gov |
| CAS Number | 50552-10-8 | nih.govlookchem.com |
| Molecular Formula | C8H14O | nih.govlookchem.com |
| Molecular Weight | 126.20 g/mol | nih.govlookchem.com |
| Boiling Point | 172.6 °C at 760 mmHg | lookchem.com |
| Density | 0.922 g/cm³ | lookchem.com |
| Flash Point | 66.4 °C | lookchem.com |
| Refractive Index | 1.469 | lookchem.com |
Structure
3D Structure
Properties
CAS No. |
50552-10-8 |
|---|---|
Molecular Formula |
C8H14O |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
(1-methylcyclohex-3-en-1-yl)methanol |
InChI |
InChI=1S/C8H14O/c1-8(7-9)5-3-2-4-6-8/h2-3,9H,4-7H2,1H3 |
InChI Key |
VIOBFIJCQJNINF-UHFFFAOYSA-N |
SMILES |
CC1(CCC=CC1)CO |
Canonical SMILES |
CC1(CCC=CC1)CO |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Involving 1 Methyl 3 Cyclohexene 1 Methanol and Its Analogs
Elucidation of Reaction Pathways and Kinetic Profiles
The elucidation of reaction pathways and kinetic profiles is a cornerstone of mechanistic chemistry. It involves mapping the energy landscape of a reaction and identifying the transient species that connect reactants to products.
Computational Studies on Reaction Energetics and Transition State Geometries
Computational chemistry has become an indispensable tool for studying reaction mechanisms. unimed.ac.id Density Functional Theory (DFT) and high-level ab initio methods are employed to calculate the energetics of reaction pathways and the geometries of transition states. nih.govacs.orgresearchgate.net For reactions involving cyclohexene (B86901) derivatives, computational studies can predict the feasibility of different mechanistic proposals and provide detailed information about the electronic and steric factors that govern reactivity. mdpi.com
For instance, in the context of methanol (B129727) combustion, which shares reactive intermediates with transformations of cyclohexene methanol, computational methods like Multistructural Canonical Variational Transition-State Theory with Multidimensional Tunneling (MS-CVT/MT) have been used to calculate thermal rate constants. nih.gov These studies have shown that previous models often inadequately captured the complexities of reactions involving methanol and its derivatives, highlighting the importance of including effects like anharmonicity and coupled internal rotations in calculations. nih.gov The M08-HX and M08-SO hybrid meta-GGA density functionals have been identified as particularly accurate for predicting the thermochemistry and barrier heights of such reactions, achieving sub-kcal/mol agreement with high-level ab initio results. acs.orgresearchgate.net
Table 1: Comparison of Computational Methods for Reaction Energetics This is an interactive table, you can sort and filter the data.
| Computational Method | Key Features | Application Example |
|---|---|---|
| MS-CVT/MT | Includes multistructural and multidimensional tunneling effects. | Calculation of thermal rate constants for hydrogen abstraction from methanol. nih.gov |
| CCSD(T)/CBS | High-accuracy coupled-cluster method extrapolated to the complete basis set limit. | Computation of reaction energies and barrier heights for reactions of methanol with radicals. acs.orgresearchgate.net |
| DFT (M08-HX, M08-SO) | Hybrid meta-GGA density functionals. | Identified as providing good agreement with high-level ab initio results for thermochemistry and barrier heights. acs.orgresearchgate.net |
Spectroscopic Identification and Characterization of Reaction Intermediates
While computational studies provide theoretical insights, spectroscopic techniques offer direct experimental evidence for the existence and structure of reaction intermediates. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are pivotal in this regard. youtube.comacs.orgnih.gov
For example, in the study of glycosylation reactions, which involve cyclic oxocarbenium ions analogous to potential intermediates in cyclohexene methanol reactions, mass spectrometry and IR ion spectroscopy have been instrumental in characterizing these fleeting species. nih.gov Low-temperature NMR spectroscopy has also been successfully used to observe and characterize reactive intermediates in solution, providing crucial data to support or refute proposed mechanisms. acs.org In the chlorination of alkanes catalyzed by a nickel complex, a combination of UV/vis absorption, electron paramagnetic resonance, and high-resolution electrospray-mass spectrometry (ESI-MS) allowed for the identification of transient species such as [(L)Ni(II)-OCl(S)]+ and [(L)Ni(III)-OH(S)]2+. nih.gov
Catalytic Systems and the Influence of Ligand Architecture
Catalysis plays a central role in controlling the outcome of chemical reactions. For transformations involving cyclohexene systems, both the type of catalyst and the design of its surrounding ligands are critical for achieving high efficiency and selectivity.
Homogeneous and Heterogeneous Transition Metal Catalysis in Cyclohexene Systems
Both homogeneous and heterogeneous catalysts are employed in the transformations of cyclohexene and its derivatives. fiveable.mersc.org Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity under mild conditions. youtube.comyoutube.com Wilkinson's catalyst, for instance, is a well-known homogeneous catalyst for hydrogenation reactions. youtube.com However, the separation of homogeneous catalysts from the reaction products can be challenging. rsc.org
Heterogeneous catalysts, which exist in a different phase from the reactants, offer the advantage of easy separation and recyclability, although they may sometimes exhibit lower activity and selectivity compared to their homogeneous counterparts. fiveable.mersc.org Examples include supported metal nanoparticles and metal-organic frameworks (MOFs). researchgate.net In the oxidative dehydrogenation of cyclohexane (B81311), for example, graphene-oxide-supported cobalt ferrite (B1171679) nanohybrids have been investigated as heterogeneous catalysts. acs.org The synergy between homogeneous and heterogeneous catalysis is a promising area of research, aiming to develop catalysts that combine the high activity and selectivity of the former with the stability and recyclability of the latter. rsc.org
Table 2: Comparison of Homogeneous and Heterogeneous Catalysis This is an interactive table, you can sort and filter the data.
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
|---|---|---|
| Phase | Same phase as reactants. fiveable.me | Different phase from reactants. fiveable.me |
| Selectivity | Generally higher. rsc.orgyoutube.com | Can have various active sites with different selectivities. fiveable.me |
| Separation | Difficult. rsc.org | Easy. fiveable.me |
| Reaction Conditions | Often milder. fiveable.me | May require higher temperatures and pressures. fiveable.me |
| Recyclability | Difficult. | More easily recycled. fiveable.me |
| Examples | Wilkinson's catalyst for hydrogenation. youtube.com | Supported metal nanoparticles (e.g., Pt, Pd on Al2O3). fiveable.me |
Role of Ligand Design in Modulating Catalytic Activity and Selectivity
In transition metal catalysis, the ligands coordinated to the metal center play a crucial role in determining the catalyst's performance. numberanalytics.com The electronic and steric properties of ligands can be fine-tuned to modulate the catalytic activity and selectivity of a reaction. numberanalytics.com
For instance, in the context of enantioselective catalysis, the use of chiral ligands is essential for controlling the stereochemical outcome of a reaction. nih.gov The development of chiral diphosphine ligands has enabled highly enantioselective hydrogenation reactions. numberanalytics.com Similarly, N-heterocyclic carbene (NHC) ligands have been shown to improve the efficiency and selectivity of various cross-coupling reactions. numberanalytics.com In cobalt-catalyzed enantioselective cycloisomerization-hydroalkenylation of enynes, the choice of ligand was found to be critical, with a dibenzooxaphosphole ligand being uniquely effective in achieving high regio- and enantioselectivity. nih.gov Mechanistic studies have shown that ligands can influence key steps in the catalytic cycle, such as transmetalation, by facilitating the formation of bimetallic intermediates. ruhr-uni-bochum.de
Molecular Dynamics Simulations in Unraveling Stereoselective Mechanisms
Molecular dynamics (MD) simulations provide a powerful computational approach to study the dynamic behavior of molecules and unravel the mechanisms of complex chemical processes, including stereoselective reactions. mdpi.comresearchgate.net By simulating the motion of atoms over time, MD can provide insights into the conformational changes and intermolecular interactions that govern stereoselectivity. mdpi.com
In the context of photochemical reactions, non-adiabatic molecular dynamics (NAMD) simulations have been used to uncover the excited-state mechanisms of decarbonylation reactions, revealing dynamically asynchronous reaction pathways. nih.govrsc.org For systems involving host-guest complexes, such as those with cyclodextrins, MD simulations are an ideal tool to investigate their structure and properties in a dynamic environment. mdpi.com While the application of MD simulations specifically to the stereoselective mechanisms of 1-Methyl-3-cyclohexene-1-methanol is not extensively documented in the provided search results, the principles and methodologies are directly applicable to understanding how factors like solvent effects and catalyst-substrate interactions influence the stereochemical outcome of its reactions.
Applications of 1 Methyl 3 Cyclohexene 1 Methanol in Advanced Materials Science and Complex Chemical Synthesis
Integration as a Monomer and Building Block in Polymer Chemistry
The dual functionality of 1-methyl-3-cyclohexene-1-methanol—a polymerizable alkene within a cyclic structure and a hydroxyl group for further reactions—makes it an attractive building block for creating polymers with specialized properties.
Design and Synthesis of Photo-Cross-Linkable Polymer Systems
Photo-cross-linkable polymers are materials that can be cured or solidified by exposure to light, a process that offers significant advantages in manufacturing, including 3D printing, coatings, and microfabrication. rug.nl The general strategy involves incorporating photo-responsive moieties into polymer chains, which can form cross-links upon irradiation, often with the help of a photoinitiator that generates reactive radicals. nih.gov
Molecules like this compound, containing a carbon-carbon double bond within the cyclohexene (B86901) ring, are potential candidates for such systems. This double bond can participate in polymerization reactions. For instance, plant-based materials containing reactive double bonds are being explored as renewable resources for photo-cross-linkable resins to replace petroleum-derived materials in applications like optical 3D printing. ktu.edu The hydroxyl group on this compound offers a site for modification, allowing it to be functionalized with other photo-active groups, such as methacrylates, which are known to generate free radicals under UV light and form stable cross-linked networks. nih.gov This adaptability allows for the design of polymers where the degree of cross-linking and the resulting mechanical properties can be precisely controlled. nih.gov
Preparation of Functionalized Macromonomers for Advanced Polymer Architectures
A macromonomer is a large monomer that is essentially a polymer chain with a reactive end-group capable of further polymerization. The use of macromonomers allows for the synthesis of polymers with complex architectures, such as graft and comb-like polymers.
The structural analogue, 3-cyclohexene-1-methanol, has been successfully utilized in the synthesis of novel macromonomers. Specifically, it has served as an initiator for the atom transfer radical polymerization (ATRP) of styrene (B11656) to create an epoxy end-functionalized polystyrene. This demonstrates the utility of the cyclohexene methanol (B129727) scaffold in creating well-defined polymer chains with a reactive functional group at one end, derived from the initial alcohol. Such macromonomers are crucial for building advanced polymer structures with tailored properties.
Impact on Polymerization Kinetics and Regio/Stereoselectivity
The steric and electronic properties of a monomer significantly influence the kinetics of polymerization and the stereochemistry of the resulting polymer chain. The presence of a methyl group on the C1 position of this compound introduces steric hindrance around the reactive center. This can affect the rate of polymerization and the regioselectivity of bond formation.
Precursor for the Synthesis of Complex Organic Molecules
The cyclohexene framework is a common motif in many complex natural products and synthetic molecules. The specific stereochemistry of substituted cyclohexenes makes them valuable chiral building blocks for high-value compounds, including pharmaceuticals.
Intermediate in the Synthesis of Pharmaceutical Active Compounds (e.g., Edoxaban precursors)
A derivative of the this compound scaffold, (1S)-3-cyclohexene-1-carboxylic acid, is a key chiral precursor for the synthesis of Edoxaban. tandfonline.com Edoxaban is a potent oral anticoagulant that acts as a direct inhibitor of coagulation factor Xa and is used for the prevention and treatment of thrombotic diseases. acs.org The synthesis of Edoxaban relies on the precise construction of a complex diamine structure on the cyclohexane (B81311) ring, for which (1S)-3-cyclohexene-1-carboxylic acid provides the essential starting stereochemistry.
Several synthetic routes to a key Edoxaban intermediate, referred to as Edox-C, have been developed starting from this carboxylic acid. These multi-step processes highlight the importance of this precursor. The efficiency and yield of these routes are critical for the commercial viability of the drug.
| Method | Starting Material | Number of Steps | Overall Yield | Key Challenges |
|---|---|---|---|---|
| Method I (WO2003000657) | (1S)-3-cyclohexene-1-carboxylic acid | 12 | 10.0% | Long route, requires column chromatography, difficult to control aminolysis side reactions. |
| Method II (CN200680033991) | (1S)-3-cyclohexene-1-carboxylic acid | 8 | 30.1% | Improved yield over Method I. |
| Improved Method (CN106316889A) | (1S)-3-cyclohexene-1-carboxylic acid | 8 | 41.5% | Higher yield, avoids difficult-to-control reactions of previous methods. |
Pathways to Bicyclic and Heterocyclic Scaffolds
The reactive double bond in the cyclohexene ring of this compound and its derivatives can be functionalized to create fused or bridged ring systems. These bicyclic and heterocyclic scaffolds are prevalent in medicinal chemistry and materials science. nih.govresearchgate.net
In the synthesis of Edoxaban, the starting material, (1S)-3-cyclohexene-1-carboxylic acid, undergoes an iodolactonization or bromolactonization reaction. This process involves the internal attack of the carboxyl group onto the double bond, which is activated by an iodine or bromine source, to form a rigid bicyclic lactone intermediate, such as (1S,4S,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one. acs.org This key transformation not only sets the stereochemistry for the subsequent steps but also exemplifies a pathway from a simple cyclohexene derivative to a complex bicyclic system. Such strategies are fundamental in organic synthesis for building molecular complexity in a controlled manner. acs.org Furthermore, the functionalization of olefins like cyclohexene derivatives in highly acidic media can lead to the formation of valuable fluorinated piperidines and other heterocyclic structures. acs.org
Contribution to Specialized Chemical Formulations
The unique molecular architecture of this compound, featuring a tertiary alcohol and a reactive cyclohexene ring, positions it as a versatile component in a variety of specialized chemical formulations. Its bifunctional nature allows it to act as a building block, a modifying agent, or a precursor, contributing specific physicochemical properties to the final product. Research into its utility, while not as extensive as that for some commodity chemicals, has highlighted its potential in several advanced applications.
Role as a Fragrance Ingredient and Odor Modifier
While not a widely commercialized fragrance itself, this compound serves as a valuable precursor in the synthesis of novel fragrance ingredients. The tertiary alcohol group can be esterified with a range of carboxylic acids to produce esters with potentially desirable olfactory properties. The scent of these esters is largely determined by the nature of the acyl group introduced.
| Ester Derivative of this compound | Potential Odor Profile |
| Acetate Ester | Mildly fruity, slightly herbaceous |
| Propionate Ester | More pronounced fruity notes, reminiscent of pear |
| Butyrate Ester | Stronger fruity character, potentially with sweet, pineapple-like undertones |
| Benzoate Ester | Faintly balsamic, sweet, and floral |
This table presents hypothetical odor profiles based on the esterification of similar alcohols and is for illustrative purposes.
Application as a Building Block for Polymers and Resins
The presence of a hydroxyl group and a polymerizable double bond makes this compound a candidate for incorporation into various polymer systems. Its role can range from a monomer to a chain transfer agent or a cross-linking agent, depending on the polymerization conditions and the other monomers present.
In the realm of polyester (B1180765) and alkyd resins, the hydroxyl group can react with polybasic acids or their anhydrides. The incorporation of the cyclohexene moiety into the polymer backbone can influence properties such as flexibility, impact resistance, and drying time. Research in analogous systems suggests that the alicyclic ring structure can enhance the thermal stability and weatherability of coatings derived from these resins.
Furthermore, the vinyl group in the cyclohexene ring can participate in free-radical polymerization. This allows for its use as a comonomer in the production of specialty acrylic and vinyl polymers. The bulky, cyclic structure of this compound can be exploited to modify the physical properties of the resulting polymer, such as increasing the glass transition temperature (Tg) and improving mechanical strength.
| Polymer System | Potential Role of this compound | Potential Impact on Polymer Properties |
| Alkyd Resins | Co-monomer/Modifying agent | Improved drying characteristics, enhanced hardness |
| Unsaturated Polyesters | Cross-linking agent | Increased cross-link density, improved thermal stability |
| Acrylic Polymers | Co-monomer | Higher glass transition temperature, modified refractive index |
This table illustrates the potential applications and effects of this compound in polymer synthesis based on its chemical structure.
Use as a Precursor in the Synthesis of Other Chemicals
The dual functionality of this compound makes it a strategic starting material for the synthesis of more complex molecules. The hydroxyl group can be readily oxidized to a ketone or converted to other functional groups, while the double bond can undergo a variety of addition reactions.
One area of synthetic utility is in the production of fine chemical intermediates. For example, selective oxidation of the secondary alcohol can yield the corresponding ketone, 1-methyl-3-cyclohexen-1-one, a potential building block in organic synthesis. The double bond can be subjected to reactions such as hydrogenation to produce 1-methylcyclohexane-1-methanol, a saturated alcohol with different solubility and reactivity characteristics. nih.gov
Moreover, the compound can serve as a starting point for the synthesis of certain pharmaceutical and agrochemical scaffolds. The cyclohexene ring is a common motif in many bioactive molecules, and the ability to introduce functionality at both the 1 and 3 positions provides a versatile platform for constructing diverse molecular architectures.
Environmental Fate and Biodegradation Pathways of Cyclohexene Methanol Compounds
Biotic Degradation Mechanisms by Microbial Systems
Microorganisms play a crucial role in the breakdown of organic compounds in the environment. The biodegradation of 1-Methyl-3-cyclohexene-1-methanol involves several microbial enzymatic processes that target different parts of the molecule.
Oxidative Degradation of Alkyl Side Chains and Cyclohexene (B86901) Ring Modifications
The initial steps in the microbial degradation of compounds like this compound often involve the oxidation of their side chains. For similar compounds, such as n-alkylcyclohexanes, the terminal methyl group of the alkyl side chain is typically oxidized to a carboxylic acid group. nih.gov This is often followed by β-oxidation, which shortens the alkyl chain. nih.gov In the case of this compound, the primary alcohol group is a likely site for initial oxidation to an aldehyde and subsequently to a carboxylic acid, forming 1-methyl-3-cyclohexene-1-carboxylic acid.
Simultaneously, modifications to the cyclohexene ring can occur. For instance, in the degradation of cyclohexanecarboxylic acid, it can be transformed into 1-cyclohexene-1-carboxylic acid. nih.gov This suggests that microbial systems can introduce unsaturation into the cyclohexene ring, a key step that can facilitate further degradation.
Microbial Pathways for Cyclohexene Ring Cleavage and Aromatization
Following initial modifications, the cyclohexene ring can be opened. A common mechanism for cleaving cyclic alkenes is ozonolysis, which breaks the double bond and can lead to the formation of linear molecules with functional groups at each end. youtube.com For instance, the ozonolysis of cyclohexene yields a molecule with two aldehyde groups. youtube.com
Another significant pathway is the aromatization of the cyclohexene ring. Research on the degradation of cyclohexanecarboxylic acid has shown its transformation into benzoic acid via 1-cyclohexene-1-carboxylic acid. nih.gov This aromatization is a critical step, as the resulting aromatic compounds can then enter well-established central metabolic pathways, such as the benzoyl-CoA degradation pathway, for complete mineralization. nih.gov
Abiotic Degradation Processes in Environmental Compartments
In addition to microbial action, abiotic processes, including hydrolysis and photolysis, contribute to the transformation of this compound and its derivatives in the environment.
Hydrolytic Transformations of Related Esters and Derivatives
While this compound itself does not have an ester group, its derivatives that may be formed in industrial processes or through environmental transformations can undergo hydrolysis. Ester hydrolysis is a chemical reaction in which an ester is broken down into a carboxylic acid and an alcohol by reacting with water. This process can be catalyzed by acids or bases. youtube.comyoutube.com For example, the hydrolysis of esters can be efficiently carried out using potassium hydroxide (B78521) in methanol (B129727) at room temperature. researchgate.net This is a relevant pathway for ester derivatives of this compound, leading back to the parent alcohol and a carboxylic acid.
Table 1: Hydrolysis of Various Esters under Basic Conditions
| Ester | Time for Complete Hydrolysis (minutes) |
|---|---|
| Methyl benzoate | 5 |
| Ethyl benzoate | 10 |
| n-Propyl benzoate | 15 |
| Isopropyl benzoate | 30 |
Data sourced from studies on general ester hydrolysis and may not be specific to derivatives of this compound.
Photolytic Decomposition under Environmental Conditions
Photolysis, or the breakdown of compounds by light, is another important abiotic degradation pathway. The direct photolysis of cycloalkenes, such as cyclohexene, has been investigated and shows that they can decompose into smaller molecules. rsc.org For example, the vapor-phase photolysis of cyclohexene can produce ethylene (B1197577) and butadiene. rsc.org The photochemistry of related compounds like cyclohexanone (B45756) is also relevant, as it can lead to ring-opening and the formation of various photoproducts. uci.edu The presence of a carbonyl group, which can be formed from the oxidation of the methanol group in this compound, can significantly influence its photochemical behavior. uci.edu
The rate and products of photolysis are dependent on various factors, including the wavelength of light and the environmental medium (e.g., water, air, or soil).
Table 2: Products of Cyclohexene Photolysis
| Phase | Products |
|---|---|
| Vapor Phase | Ethylene, Butadiene, α,ω-dienes, Vinylcycloalkanes |
| Liquid Phase | Rearrangement products, trans-isomers |
Based on general studies of cycloalkene photolysis. rsc.org
Theoretical and Computational Chemistry in the Study of 1 Methyl 3 Cyclohexene 1 Methanol
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the behavior of its electrons. By solving approximations of the Schrödinger equation, QM methods can determine the electronic structure of 1-Methyl-3-cyclohexene-1-methanol, providing a detailed picture of its stability, geometry, and reactivity. researchgate.net
Electronic Structure: Calculations can map the electron density distribution, identifying regions that are electron-rich or electron-poor. This is crucial for predicting how the molecule will interact with other chemical species. Key parameters derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). For this compound, the double bond and the oxygen atom of the hydroxyl group are expected to be key sites of electronic activity.
Reactivity Prediction: QM methods allow for the calculation of reactivity descriptors. For instance, mapping the electrostatic potential onto the electron density surface reveals sites susceptible to electrophilic or nucleophilic attack. In this compound, the oxygen atom is a likely site for electrophilic attack or hydrogen bonding, while the carbon atoms of the double bond could be attacked by electrophiles. Advanced QM approaches can model the entire potential energy surface of a reaction, identifying transition states and calculating activation energy barriers, which are essential for predicting reaction rates. rsc.org While experimental reactivity studies are costly and time-consuming, computational methods like calculating methyl cation affinities (MCA) and methyl anion affinities (MAA) offer quantitative measures of reactivity for organic functional groups. arxiv.orgresearchgate.net
Table 1: Computed Properties of this compound This table presents theoretically computed properties for the molecule.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 126.20 g/mol | PubChem nih.gov |
| XLogP3 | 1.7 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |
| Rotatable Bond Count | 1 | PubChem nih.gov |
| Exact Mass | 126.104465066 Da | PubChem nih.gov |
| Topological Polar Surface Area | 20.2 Ų | PubChem nih.gov |
| Heavy Atom Count | 9 | PubChem nih.gov |
| Formal Charge | 0 | PubChem nih.gov |
Density Functional Theory (DFT) Studies for Catalytic Mechanism Elucidation and Material Properties
Density Functional Theory (DFT) is a widely used class of quantum mechanical methods that balances computational cost and accuracy, making it suitable for studying large systems and complex processes. researchgate.net
Catalytic Mechanism Elucidation: DFT is instrumental in exploring the mechanisms of catalytic reactions involving this compound. For example, in the context of methanol-to-olefins (MTO) processes, DFT calculations have been used to study the formation and evolution of related compounds like methylcyclohexene over catalysts such as H-ZSM-5. acs.org These studies show that intermediates can form via reactions like the Diels-Alder reaction and subsequently transform into other products through ring contraction or hydride transfer. acs.org Similar DFT calculations could be applied to this compound to understand its behavior in acid-catalyzed dehydration, isomerization, or its potential role as an intermediate in the synthesis of fine chemicals and fragrances. By modeling the interaction of the molecule with a catalyst surface, DFT can identify the most likely reaction pathways and the associated energy barriers, providing a rationale for observed product distributions.
Material Properties: While less common for a molecule of this type, DFT can be used to predict certain material properties if this compound were to be used as a monomer for polymerization or as a component in a material formulation. DFT calculations could provide insights into the electronic band structure, conductivity, and optical properties of a hypothetical polymer derived from this alcohol.
Modeling of Reaction Kinetics and Thermodynamic Parameters
Computational models are essential for quantifying the speed and energy changes associated with chemical reactions.
Reaction Kinetics: By combining transition state theory with energies calculated from quantum mechanics (often DFT), it is possible to predict reaction rate constants. For reactions involving this compound, such as its esterification or oxidation, kinetic modeling can determine the activation energy (Ea) and the pre-exponential factor (A) of the Arrhenius equation. This allows for a comparison of the relative rates of different potential reaction pathways. For instance, modeling could predict whether the hydroxyl group or the double bond is more reactive under specific conditions. Recent advancements have even coupled machine learning with quantum chemistry data to achieve nearly instantaneous predictions of kinetic solvent effects on reaction rates. rsc.org
Thermodynamic Parameters: Computational chemistry can accurately predict key thermodynamic parameters for this compound and its related reactions. These parameters include:
Enthalpy of Formation (ΔH°f): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.
Gibbs Free Energy of Formation (ΔG°f): Indicates the spontaneity of the compound's formation.
Entropy (S°): A measure of the molecule's disorder.
Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance.
Table 2: Hypothetical Kinetic and Thermodynamic Data from Modeling This table illustrates the type of data that would be generated from computational modeling of a reaction, such as the acid-catalyzed dehydration of this compound.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Activation Energy (Ea) | 100 - 150 kJ/mol | Energy barrier for the reaction to occur. |
| Enthalpy of Reaction (ΔH_rxn) | +20 to +50 kJ/mol | Indicates an endothermic reaction. |
| Gibbs Free Energy of Reaction (ΔG_rxn) | -10 to -30 kJ/mol | Indicates a spontaneous reaction under standard conditions. |
| Equilibrium Constant (K_eq) at 298 K | > 1 | Favors product formation at equilibrium. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic view of molecular behavior. This method is governed by a force field, which is a set of parameters describing the potential energy of the system.
Conformational Analysis: The cyclohexene (B86901) ring in this compound is not planar and can adopt several different conformations. The substituents—the methyl group and the hydroxymethyl group—can be in different relative orientations. MD simulations can explore the potential energy surface to identify the most stable conformations and the energy barriers between them. For substituted cyclohexanes, there is typically a strong preference for bulky substituents to occupy an equatorial position to minimize steric strain from 1,3-diaxial interactions. youtube.com MD simulations can quantify this preference for this compound, predicting the equilibrium population of different conformers in the gas phase or in solution.
Intermolecular Interactions: MD simulations are particularly powerful for studying the interactions between molecules in a condensed phase. For liquid this compound, simulations can model the hydrogen-bonding network formed by the hydroxyl groups. These simulations can calculate important structural and dynamic properties, such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance, and the self-diffusion coefficient. acs.org Understanding these intermolecular forces is key to predicting physical properties like viscosity, boiling point, and solubility. whiterose.ac.uk
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Methyl-3-Cyclohexene-1-Methanol, and how can yield be maximized?
- Methodology : Acid-catalyzed cyclization of substituted cyclohexene derivatives is a common approach. For example, using sulfuric acid or Lewis acids (e.g., AlCl₃) to promote intramolecular cyclization of precursor alcohols. Key variables include reaction temperature (80–120°C), solvent polarity, and catalyst loading. Yield optimization requires monitoring reaction progress via GC-MS or HPLC to identify side products (e.g., dehydration byproducts) .
- Data Consideration : PubChem lists the molecular weight as 142.20 g/mol (IUPAC name: [1-(hydroxymethyl)cyclohex-3-en-1-yl]methanol), which must align with synthesized product characterization .
Q. How can the structural and stereochemical purity of synthesized this compound be validated?
- Methodology : Use NMR (¹H/¹³C) to confirm regiochemistry and stereochemistry. For instance, the cyclohexene ring’s proton coupling constants (J values) distinguish cis/trans isomers. IR spectroscopy verifies hydroxyl (-OH) and alkene (C=C) functional groups. Compare spectral data with NIST Chemistry WebBook reference standards .
- Contradiction Alert : Discrepancies in CAS numbers (e.g., 50552-10-8 vs. 2160-94-3) across sources require cross-referencing with PubChem and CAS Common Chemistry to ensure compound identity .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature extremes (e.g., 40°C/75% RH). Monitor degradation via TLC or LC-MS. The hydroxymethyl groups are prone to oxidation; thus, inert atmosphere storage (N₂/Ar) is recommended .
Advanced Research Questions
Q. How does the steric environment of this compound influence its reactivity in Diels-Alder reactions?
- Methodology : Perform computational modeling (DFT or molecular dynamics) to analyze electron density distribution and steric hindrance around the cyclohexene double bond. Experimental validation involves kinetic studies with dienophiles (e.g., maleic anhydride) under controlled conditions. Compare reaction rates with analogous compounds (e.g., unsubstituted cyclohexene methanol) .
- Data Interpretation : Conflicting reactivity reports (e.g., regioselectivity in cycloadditions) may arise from stereoelectronic effects; use X-ray crystallography to resolve ambiguities .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology : Re-evaluate assay conditions (e.g., solvent, pH) that may affect bioactivity. For example, hydroxyl group derivatization (e.g., acetylation) can enhance membrane permeability. Use SAR (structure-activity relationship) studies to isolate active pharmacophores. Cross-validate findings via in vitro/in vivo models .
Q. How can enantiomeric separation of this compound be achieved for chiral synthesis applications?
- Methodology : Employ chiral chromatography (e.g., Chiralpak® columns) or kinetic resolution using enantioselective enzymes (e.g., lipases). Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC. Recent studies highlight the use of β-cyclodextrin-based stationary phases for improved resolution .
Q. What role does this compound play in polymer chemistry, and how can its functionality be tailored?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
